molecular formula C21H19FN2O3S B6423753 3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 1114839-37-0

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Cat. No. B6423753
CAS RN: 1114839-37-0
M. Wt: 398.5 g/mol
InChI Key: NUJVHCYJEMWKHN-UHFFFAOYSA-N
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Description

The compound “3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione” is a complex organic molecule. It contains a benzothiadiazine backbone, which is a type of heterocyclic compound. This compound also features a fluorophenyl group and a methoxyphenyl group, which could potentially influence its chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the benzothiadiazine ring, as well as the fluorophenyl and methoxyphenyl groups. The fluorine atom in the fluorophenyl group is highly electronegative, which could result in interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and affect its reactivity. The methoxy group could also influence the compound’s solubility .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use. If it shows promising properties, it could be further optimized and studied for potential applications .

properties

IUPAC Name

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-27-18-12-6-15(7-13-18)14-24-21(16-8-10-17(22)11-9-16)23-19-4-2-3-5-20(19)28(24,25)26/h2-13,21,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJVHCYJEMWKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

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